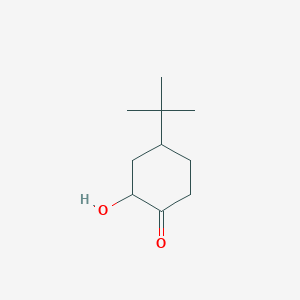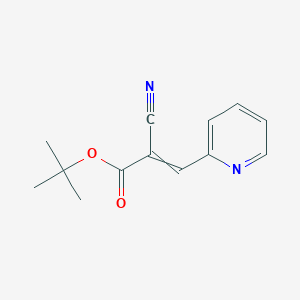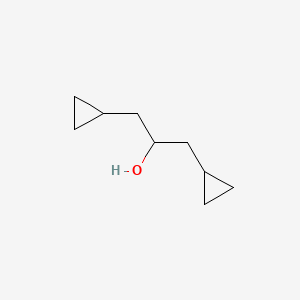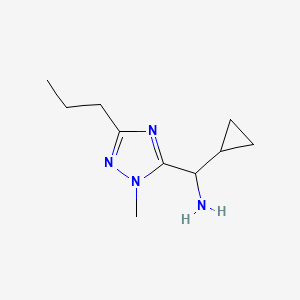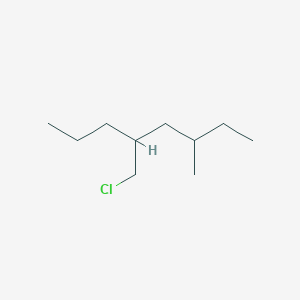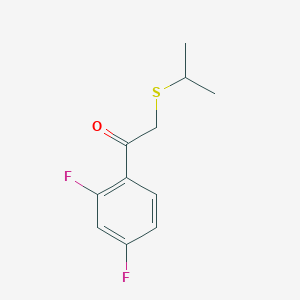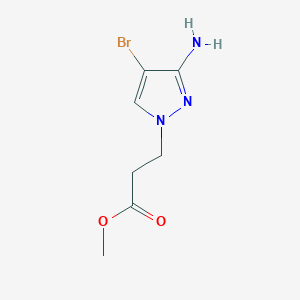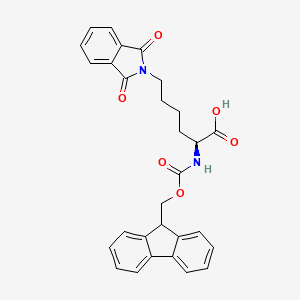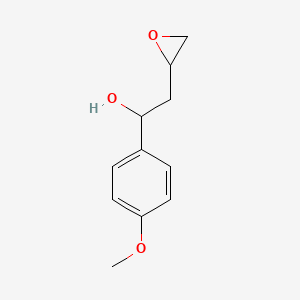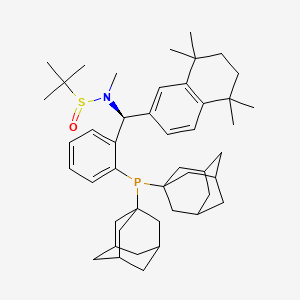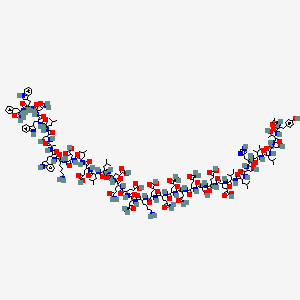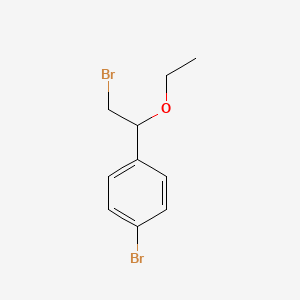
4-(Bromomethyl)-1,1,1-trifluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1,1,1-trifluorohexane is an organic compound characterized by the presence of a bromomethyl group attached to a trifluoromethylated hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1,1-trifluorohexane typically involves the bromination of 1,1,1-trifluorohexane. This can be achieved through a free radical bromination process using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
4-(Bromomethyl)-1,1,1-trifluorohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industrial Chemistry: The compound is used as an intermediate in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,1,1-trifluorohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
1-Bromo-4-fluorobenzene: Utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Bromomethyl)-1,1,1-trifluorohexane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability compared to other brominated or fluorinated compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H12BrF3 |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
4-(bromomethyl)-1,1,1-trifluorohexane |
InChI |
InChI=1S/C7H12BrF3/c1-2-6(5-8)3-4-7(9,10)11/h6H,2-5H2,1H3 |
InChI Key |
GHPYEXORQHCRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


